molecular formula C5H6O4 B6163418 tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one CAS No. 122036-85-5

tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one

Cat. No. B6163418
CAS RN: 122036-85-5
M. Wt: 130.1
InChI Key:
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Description

Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one (TFD) is a heterocyclic compound that is composed of five carbon atoms and four oxygen atoms, forming a five-membered ring. It has been used in various scientific research applications, such as drug discovery and development, organic synthesis, and as a model compound for studying the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is not fully understood. However, it is believed that tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one binds to certain enzymes and receptors in the body, resulting in the activation or inhibition of their activity. For example, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been found to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By binding to this enzyme, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one can inhibit its activity, resulting in an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been found to have a variety of biochemical and physiological effects. In animal studies, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been found to have neuroprotective effects, as well as to reduce the symptoms of depression and anxiety. tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has also been found to have cardioprotective effects, as well as to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The use of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one in laboratory experiments has several advantages and limitations. One of the main advantages is that tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is relatively inexpensive and easy to synthesize. Additionally, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has a wide range of biological activities, making it suitable for use in a variety of experiments. On the other hand, the mechanism of action of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one in scientific research is expected to continue to expand in the future. One possible direction is the use of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one as a scaffold for the synthesis of novel bioactive compounds. Additionally, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one could be used to study the mechanism of action of drugs, as well as for the design of new drugs. Furthermore, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one could be used in the development of new therapeutic agents for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Finally, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one could be used in the development of new materials, such as polymers, for a variety of applications.

Synthesis Methods

Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one can be synthesized from a variety of starting materials, such as benzene derivatives, furan derivatives, and oxazoles. The most common method of synthesis is to react an aldehyde or ketone with hydrazine or hydrazone in the presence of an acid catalyst. This reaction results in the formation of a cyclic hydrazone, which is then converted to tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one via a dehydration reaction. Other methods of synthesis include the reaction of an aldehyde or ketone with an aryl halide in the presence of a base, the reaction of a 1,3-diketone with an aryl halide in the presence of a base, and the reaction of an aryl halide with an alkene in the presence of a base.

Scientific Research Applications

Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been used in various scientific research applications, such as drug discovery and development, organic synthesis, and as a model compound for studying the mechanism of action of drugs. In drug discovery and development, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been used as a scaffold for the synthesis of novel bioactive compounds. In organic synthesis, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has been used as a model compound for studying the mechanism of action of drugs, as well as for the design of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves the cyclization of a diol intermediate. The diol intermediate can be synthesized from commercially available starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "acetic acid", "methanol", "hydrogen peroxide", "sodium borohydride", "acetic anhydride", "pyridine", "tetrahydrofuran", "dioxane" ], "Reaction": [ "Step 1: Synthesis of diol intermediate", "4-hydroxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(1-oxo-3-phenylpropyl)benzene-1,3-diol.", "Step 2: Protection of diol intermediate", "The diol intermediate is protected by reacting it with acetic anhydride and pyridine to form the diacetate derivative.", "Step 3: Oxidation of diacetate derivative", "The diacetate derivative is oxidized with hydrogen peroxide in acetic acid to form the corresponding lactone.", "Step 4: Reduction of lactone", "The lactone is reduced with sodium borohydride in methanol to form tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one." ] }

CAS RN

122036-85-5

Product Name

tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one

Molecular Formula

C5H6O4

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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